2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide
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Overview
Description
2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepine derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic and antioxidant properties .
Preparation Methods
The synthesis of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic effects .
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives such as:
- 11-(3-methylthiophen-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one
- 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-6H-dibenzo[b,e][1,4]diazepin-1-one .
These compounds share similar structural features but differ in their substituents, which can significantly affect their pharmacological properties. The unique cyclohexenyl group in 2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(6-cyclohex-3-en-1-yl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C24H31N3O2/c1-24(2)13-18-22(20(28)14-24)23(16-9-5-4-6-10-16)27(15-21(29)25-3)19-12-8-7-11-17(19)26-18/h4-5,7-8,11-12,16,23,26H,6,9-10,13-15H2,1-3H3,(H,25,29) |
InChI Key |
FXJVOSSDVORWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4CCC=CC4)C(=O)C1)C |
Origin of Product |
United States |
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